molecular formula C16H17N3O3S B2530278 N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1219842-49-5

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2530278
CAS RN: 1219842-49-5
M. Wt: 331.39
InChI Key: RCMAABXMIAINLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-substituted pyrazole derivatives involves heterocyclization reactions. In the case of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, the process starts with 1-cyanophenyl acetic acid hydrazide reacting with isocyanates to form the desired compounds . Similarly, the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides involves a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . These methods demonstrate the versatility of pyrazole chemistry in generating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), mass spectrometry, and elemental analyses are employed to characterize the compounds . These techniques ensure the correct identification of the synthesized molecules and their structural integrity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing various functional groups that may contribute to their biological activity. The heterocyclization and ring closure reactions are key steps in forming the pyrazole core, which is then further modified by substituents like hydroxy, amino, and carbothioamide groups . These reactions are carefully controlled to achieve high yields and desired selectivity for the target compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The compounds' potential as antimicrobial and antidepressant agents is evaluated through biological assays, which are indicative of their chemical properties in a biological context . For instance, the compound with a naphthyl group showed significant antimicrobial activity, suggesting that the physical and chemical properties conferred by this group are beneficial for such applications .

Antibacterial and Antidepressant Evaluation

The antibacterial evaluation of the N-substituted pyrazole derivatives revealed that certain compounds, particularly those with a naphthyl substituent, exhibit strong activity against various strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains . On the other hand, the antidepressant activity of the thiophene-based pyrazolines was assessed through behavioral tests, with some compounds showing promising results comparable to the standard drug Imipramine . These findings suggest that the synthesized compounds have significant potential for therapeutic use, warranting further investigation.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds structurally related to N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide often involves condensation reactions, ring closure methods, and functional group transformations. For instance, the synthesis of 5-carboxamido-4-hydroxy-3-(β-D-ribofuranosyl)-thiophene derivatives, analogues of antiviral compounds, showcases the base-mediated condensation methods used in creating complex molecules with potential therapeutic applications (Huybrechts et al., 1984). Similarly, the synthesis of novel pyrazole derivatives as potential anti-inflammatory agents demonstrates the utility of pyrazole scaffolds in medicinal chemistry (El‐Hawash & El-Mallah, 1998).

Biological Activity

Compounds containing the pyrazole moiety are explored for their diverse biological activities. For example, synthesized phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were evaluated for antidepressant and neurotoxicity screening, revealing some derivatives with significant antidepressant activity and low neurotoxicity (Mathew, Suresh, & Anbazhagan, 2014). Another study on thiophene bearing pyrazoline carboxamides synthesized for potential antidepressant effects showed promising results in behavioral models (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial and Anticancer Properties

The antimicrobial activity of thiophenyl pyrazoles and isoxazoles synthesized through 1,3-dipolar cycloaddition methodology indicates the potential of pyrazole derivatives in combating bacterial and fungal infections (Sowmya et al., 2018). Additionally, novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides were synthesized, showing significant anti-inflammatory activity, highlighting the versatility of pyrazole derivatives in developing new therapeutic agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-8-12(11(2)22-10)16(21)17-15-9-13(14-4-3-7-23-14)18-19(15)5-6-20/h3-4,7-9,20H,5-6H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMAABXMIAINLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.